molecular formula C17H14F2O4 B2414184 Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate CAS No. 2411178-36-2

Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate

Cat. No.: B2414184
CAS No.: 2411178-36-2
M. Wt: 320.292
InChI Key: KDTFUNDVLCKHMD-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate is a useful research compound. Its molecular formula is C17H14F2O4 and its molecular weight is 320.292. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Crystal Structure and Interaction Studies

  • Fluorinated Phenoxy Acetate Compounds in Crystallography : Research by Burns and Hagaman (1993) discusses compounds like ortho-fluorophenylglycine and methyl 4-(fluorocarbonyl)benzoate, closely related to methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate, focusing on their crystal structures and intermolecular interactions, which are crucial for understanding molecular behavior and designing new materials (Burns & Hagaman, 1993).

2. Biologically Relevant Applications

  • Applications in Biological Systems : A study by R. Gatti et al. (1990) explores the use of related fluorogenic labeling reagents, which react with biologically important thiols. These reagents, including compounds structurally similar to this compound, are used for high-performance liquid chromatography of vital biological substances (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

3. Chemical Synthesis and Modifications

  • Synthesis and Structural Modifications : Patil et al. (2006) discuss the structural transformation of a bicalutamide derivative involving a disubstituted phenyl ring, similar to the structure of this compound, which can be crucial in synthesizing new chemical entities or modifying existing compounds (Patil, Li, Ross, Kraka, Cremer, Mohler, Dalton, & Miller, 2006).

4. Advanced Material Development

  • Potential in Material Science : The study by Hong et al. (2012) on fluoroionophores, which are compounds capable of binding specific ions, indicates the potential use of fluorinated phenoxy acetate compounds in developing materials for detecting and binding specific ions (Hong, Lin, Hsieh, & Chang, 2012).

Properties

IUPAC Name

methyl (2S)-2-(4-acetyl-2-fluorophenoxy)-2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F2O4/c1-10(20)12-5-8-15(14(19)9-12)23-16(17(21)22-2)11-3-6-13(18)7-4-11/h3-9,16H,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTFUNDVLCKHMD-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC(C2=CC=C(C=C2)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC(=C(C=C1)O[C@@H](C2=CC=C(C=C2)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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